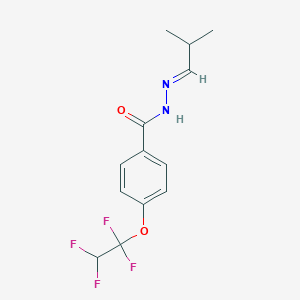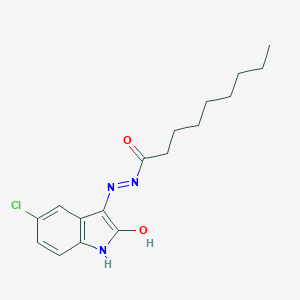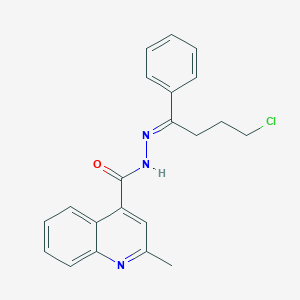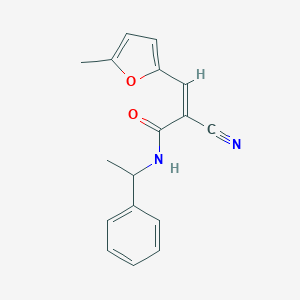![molecular formula C23H19N3OS B449925 N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that features a thiazole ring, a biphenyl group, and a p-tolyl group
Méthodes De Préparation
The synthesis of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the biphenyl group: The biphenyl group can be introduced through a Suzuki coupling reaction between a halogenated thiazole derivative and a boronic acid derivative of biphenyl.
Formation of the urea linkage: The final step involves the reaction of the thiazole-biphenyl intermediate with an isocyanate derivative of p-tolyl to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The biphenyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and nucleophiles (e.g., amines for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and biphenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:
4,4’-bis[N-(p-tolyl)-N-phenylamino] biphenyl: This compound also features a biphenyl group and p-tolyl groups, but lacks the thiazole ring and urea linkage.
N-(4-P-TOLYL-THIAZOL-2-YL)-BENZAMIDE: This compound contains a thiazole ring and p-tolyl group, but has a benzamide linkage instead of a urea linkage.
The uniqueness of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea lies in its combination of structural features, which may confer distinct chemical and biological properties compared to these similar compounds.
Propriétés
Formule moléculaire |
C23H19N3OS |
|---|---|
Poids moléculaire |
385.5g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-13-20(14-8-16)24-22(27)26-23-25-21(15-28-23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H2,24,25,26,27) |
Clé InChI |
OURQFDAOKILHNH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-4-nitrophenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B449842.png)

![5-(4-bromophenyl)-N-{3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449847.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B449849.png)
![N-{3-(4-bromophenoxy)-5-nitrophenyl}-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449853.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449857.png)



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449867.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B449870.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B449872.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(3-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B449875.png)
